molecular formula C6H10O2 B1581251 2-Methyl-2-pentenoic acid CAS No. 3142-72-1

2-Methyl-2-pentenoic acid

Cat. No. B1581251
CAS RN: 3142-72-1
M. Wt: 114.14 g/mol
InChI Key: JJYWRQLLQAKNAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-2-pentenoic acid, also known as strawberiff, is a methyl-branched fatty acid . It has the molecular formula C6H10O2 and a molecular weight of 114.1424 . It is found in the odor of strawberries and can be used for cleansing and refreshing hair and scalp .


Synthesis Analysis

The synthesis of 2-Methyl-2-pentenoic acid involves several steps . The process starts with n-propanal as a raw material, which is synthesized into 2-methyl-2-pentenal by aldehyde-aldehyde condensation. This is followed by the generation of 2-methyl-2-pentene aldehyde oxime through the effects of the 2-methyl-2-pentenal and hydroxylamine. The 2-methyl-2-pentene aldehyde oxime is then dehydrated and synthesized into 2-methyl-2-allyl acetonitrile under the effect of acetic anhydride. Finally, the 2-methyl-2-allyl acetonitrile is hydrolyzed into 2-methyl-2-pentenoic acid under the effect of sulfuric acid .


Molecular Structure Analysis

The molecular structure of 2-Methyl-2-pentenoic acid is available as a 2D Mol file . The IUPAC Standard InChIKey for the compound is JJYWRQLLQAKNAD-SNAWJCMRSA-N .


Physical And Chemical Properties Analysis

2-Methyl-2-pentenoic acid has a dry acid note and is found in the odor of strawberries . It has a molecular weight of 114.1424 .

Scientific Research Applications

Polymer Synthesis

2-Methyl-2-pentenoic acid plays a role in polymer chemistry. A study describes the synthesis of a novel polyester using trans-2,5-dihydroxy-3-pentenoic acid methyl ester, a product formed from pentoses with tin-containing silicates as catalysts. This polyester incorporates functional groups from the ester in its backbone, opening possibilities for further functionalization through chemical reactions (Elliot et al., 2017).

Fungal Metabolism

The presence of trans-5-Hydroxy-3-methyl-2-pentenoic acid, closely related to 2-methyl-2-pentenoic acid, has been identified in the culture fluids of several fungi. This discovery contributes to the understanding of fungal metabolism and the potential bioactive compounds produced by these organisms (Diekmann, 2004).

Photochemical Applications

4-Methyl-2-(E)-pentenoic acid, similar to 2-methyl-2-pentenoic acid, undergoes photoisomerization under specific conditions, indicating potential applications in photochemistry and materials science (Biot et al., 2010).

Spectroscopic Studies

Studies involving 2-amino-4-pentenoic acid and its derivatives have contributed to the understanding of infrared absorption in coordination complexes. These findings have implications for spectroscopy and the analysis of molecular structures (Moreno et al., 1960).

Synthesis of Pesticides

3,3-Dimethyl-4-pentenoic acid methyl ester, related to 2-methyl-2-pentenoic acid, is used as an intermediate in the synthesis of pyrethroids pesticides. This highlights its importance in the agricultural chemical industry (Peng Chu-he, 2012).

Chemical Synthesis

The compound also finds application in chemical synthesis. For example, the preparation of (E)-5-Tosyl-4-pentenoic acid from 4-pentenoic acid has been reported, showcasing its role in the creation of complex chemical structures (Caturla et al., 1999).

Electrochemical Carboxylation

Electrochemical carboxylation methods have been used to synthesize 3-methylene-4-pentenoic acid, demonstrating the utility of 2-methyl-2-pentenoic acid in electrochemistry (Senboku et al., 1998).

Asymmetric Hydrogenation

2-Methyl-2-pentenoic acid is used in studies of asymmetric hydrogenation over modified catalysts, providing insights into enantioselective chemical processes (Kun et al., 2000).

Safety And Hazards

2-Methyl-2-pentenoic acid is classified as a hazardous substance. It causes severe skin burns and eye damage . Safety measures include not breathing dusts or mists, washing skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and ensuring adequate ventilation .

Future Directions

While specific future directions for 2-Methyl-2-pentenoic acid are not explicitly mentioned in the search results, it is noted that the compound is a very useful flavoring agent, especially in enhancing fruity notes and in strawberry flavors . It is also used in fragrances . Therefore, future research and development could potentially explore more applications of this compound in the flavor and fragrance industry.

properties

IUPAC Name

(E)-2-methylpent-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-3-4-5(2)6(7)8/h4H,3H2,1-2H3,(H,7,8)/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJYWRQLLQAKNAD-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=C(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C(\C)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30884951
Record name 2-Pentenoic acid, 2-methyl-, (2E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30884951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless to pale yellow liquid; fruity aroma
Record name 2-Methyl-2-pentenoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1219/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Slightly soluble in water; soluble in chloroform, carbon disulfide, ether, soluble (in ethanol)
Record name 2-Methyl-2-pentenoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1219/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.976-0.982
Record name 2-Methyl-2-pentenoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1219/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

2-Methyl-2-pentenoic acid

CAS RN

16957-70-3, 3142-72-1
Record name (E)-2-Methyl-2-pentenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16957-70-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pentenoic acid, 2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003142721
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-2-pentenoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016957703
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Pentenoic acid, 2-methyl-, (2E)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Pentenoic acid, 2-methyl-, (2E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30884951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-2-methylpent-2-en-1-oic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.282
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-methylpent-2-en-1-oic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.593
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-METHYL-2-PENTENOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44I99E898B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-2-pentenoic acid
Reactant of Route 2
Reactant of Route 2
2-Methyl-2-pentenoic acid
Reactant of Route 3
2-Methyl-2-pentenoic acid
Reactant of Route 4
2-Methyl-2-pentenoic acid
Reactant of Route 5
2-Methyl-2-pentenoic acid
Reactant of Route 6
2-Methyl-2-pentenoic acid

Citations

For This Compound
365
Citations
I Kun, B Török, K Felföldi, M Bartók - Applied Catalysis A: General, 2000 - Elsevier
… Continuing our recent studies [23], [24], [25], [26] in the field of asymmetric hydrogenations, here we disclose the enantioselective hydrogenation of 2-methyl-2-pentenoic acid over 5% …
Number of citations: 90 www.sciencedirect.com
KC Chan, RA Jewell, WH Nutting… - The Journal of Organic …, 1968 - ACS Publications
… However, the fraction containing the cis isomer, (Z)-2methyl-2-pentenoic acid (3), was … bp 98-108 (15 mm), 22 g (16%) of (£)-2-methyl-2-pentenoic acid (2), bp 108-125 (15 mm) [lit.12 bp …
Number of citations: 144 pubs.acs.org
K Borszeky, T Mallat, A Baiker - Catalysis letters, 1996 - Springer
… It is proposed that high hydrogen solubility and the presence of 2-methyl-2-pentenoic acid … simple model reaction, the reduction of 2-methyl-2-pentenoic acid (MPA), shown in scheme 1. …
Number of citations: 110 link.springer.com
AM Api, D Belsito, D Botelho… - Food and …, 2021 - fragrancematerialsafetyresource …
… The key difference between the target material and the read-across analog is that the target material has an unsaturated 3-hexenol group and a 2methyl-2-pentenoic acid group, …
S Tan, X Sun, CT Williams - Physical Chemistry Chemical Physics, 2011 - pubs.rsc.org
Adsorption and desorption of trans-2-methyl-2-pentenoic acid (MPeA) in dichloromethane (CH2Cl2) were investigated by using in situ attenuated total reflection infrared (ATR-IR) …
Number of citations: 22 pubs.rsc.org
A Solladie-Cavallo, F Hoernel, M Schmitt… - Journal of Molecular …, 2003 - Elsevier
… To check our ability to reproduce these reactions we studied the asymmetric hydrogenation of trans-2-methyl-2-pentenoic acid 1 in hexane over home-made Pd/Al 2 O 3 catalysts and/or …
Number of citations: 29 www.sciencedirect.com
AM Api, D Belsito, D Botelho… - Food and …, 2018 - fragrancematerialsafetyresource …
… Data on read-across analog trans-crotonic acid (CAS# 107-93-7) show that 2-methyl-2pentenoic acid is not a safety concern for skin sensitization at the current, declared levels of use. The …
MC Barral, R Jiménez-Aparicio, D Pérez-Quintanilla… - Polyhedron, 1998 - Elsevier
… The reaction of Ru 2 Cl(μ-O 2 CMe) 4 with trans-2-methyl-2-pentenoic acid affords the polymeric compound Ru 2 Cl(μ-O 2 CC (Me)CHEt) 4 (1). This compound has polymeric structure …
Number of citations: 19 www.sciencedirect.com
LK Sydnes, R Mungaroo… - Acta Chemica …, 1998 - researchgate.net
… -methoxy-2-methyl-2-butenoic acid, but significantly different from that observed for (E)-3-bromo-4-methoxy-2-methyl-2-butenoic acid, (E)-3bromo-4-methoxy-2-methyl-2-pentenoic acid …
Number of citations: 5 www.researchgate.net
H Kim, SK Lee, D Lee, JK Cha - Synthetic communications, 1998 - Taylor & Francis
… Stereospecific halogen-lithium exchange with 2 equiv of tert-BuLi, followed by treatment with CO2, produced cis2-methyl-2-pentenoic acid (4) in 70% yield.9 Finally, reiteration of the …
Number of citations: 5 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.